molecular formula C15H12N4O2 B14335557 [[Azido(phenyl)methylidene]amino] 4-methylbenzoate CAS No. 109178-70-3

[[Azido(phenyl)methylidene]amino] 4-methylbenzoate

Cat. No.: B14335557
CAS No.: 109178-70-3
M. Wt: 280.28 g/mol
InChI Key: QPGBDBFAMQFDPK-UHFFFAOYSA-N
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Description

[[Azido(phenyl)methylidene]amino] 4-methylbenzoate is an organic compound that belongs to the class of azides. Azides are known for their unique reactivity and are often used as intermediates in organic synthesis. This compound features an azido group attached to a phenyl ring, which is further connected to a methylideneamino group and a 4-methylbenzoate ester. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[Azido(phenyl)methylidene]amino] 4-methylbenzoate typically involves the following steps:

    Formation of the Azido Group: The azido group can be introduced through nucleophilic substitution reactions using sodium azide (NaN₃) and an appropriate halide precursor.

    Formation of the Ester: The ester group can be synthesized by reacting 4-methylbenzoic acid with an alcohol in the presence of an acid catalyst.

    Coupling Reactions: The final step involves coupling the azido group with the ester through a condensation reaction, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction of the azido group can yield primary amines, which can further participate in various organic transformations.

    Substitution: The azido group can act as a nucleophile in substitution reactions, replacing other leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂) are often used.

    Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO) is commonly employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of azido-substituted derivatives.

Scientific Research Applications

[[Azido(phenyl)methylidene]amino] 4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of [[Azido(phenyl)methylidene]amino] 4-methylbenzoate involves its reactivity as an azide. The azido group can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers. Additionally, the compound can undergo reduction to form primary amines, which can interact with various biological targets. The molecular pathways involved include the formation of stable intermediates and the release of nitrogen gas (N₂) during reactions.

Comparison with Similar Compounds

Similar Compounds

    Azidomethylbenzoate: Similar structure but lacks the phenylmethylideneamino group.

    Phenylazide: Contains the azido group attached directly to a phenyl ring without the ester functionality.

    Methyl 4-azidobenzoate: Similar ester structure but with the azido group directly attached to the benzoate ring.

Uniqueness

[[Azido(phenyl)methylidene]amino] 4-methylbenzoate is unique due to the combination of its azido, phenylmethylideneamino, and ester functional groups. This combination provides a versatile reactivity profile, making it suitable for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

109178-70-3

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

[[azido(phenyl)methylidene]amino] 4-methylbenzoate

InChI

InChI=1S/C15H12N4O2/c1-11-7-9-13(10-8-11)15(20)21-18-14(17-19-16)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

QPGBDBFAMQFDPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=C2)N=[N+]=[N-]

Origin of Product

United States

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